5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-ol
Overview
Description
5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-ol, also known as 5-Fluoro-3-trifluoromethylpyridin-2-ol (5-FTFP2O), is a synthetic compound that has been used in a variety of scientific research applications. It is a versatile building block for organic synthesis, as it can be used as a starting material for the synthesis of various compounds. It can also be used as a catalyst or reagent in a variety of reactions. 5-FTFP2O is a highly reactive compound, and its properties have been studied in detail in order to understand its potential applications.
Scientific Research Applications
5-FTFP2O has been widely used in scientific research due to its versatile properties. It has been used as a building block for the synthesis of various compounds, as well as a reagent or catalyst in a variety of reactions. It has also been used to study the mechanism of action of various drugs, as well as to investigate the biochemical and physiological effects of various compounds. Additionally, 5-FTFP2O has been used to study the pharmacology of various compounds, and to investigate the pharmacokinetics of various drugs.
Mechanism of Action
The mechanism of action of 5-FTFP2O is not fully understood. However, it is believed that the compound acts as a proton donor, and that it can be used to catalyze the formation of various compounds. Additionally, it is believed that 5-FTFP2O can be used to facilitate the formation of various reactive intermediates, which can then be used in various reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-FTFP2O are not well understood. However, it is believed that the compound can be used to facilitate the formation of various reactive intermediates, which can then be used in various biochemical and physiological processes. Additionally, 5-FTFP2O has been shown to have antioxidant properties, which may be beneficial for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-FTFP2O in laboratory experiments is its versatility. It can be used as a starting material for the synthesis of various compounds, as well as a reagent or catalyst in a variety of reactions. Additionally, 5-FTFP2O is relatively stable, and has a relatively low toxicity. However, the compound is highly reactive, and must be handled with care. Additionally, the compound is not water-soluble, and must be handled in an organic solvent.
Future Directions
The future directions for 5-FTFP2O research include further investigation into its mechanism of action, as well as its potential applications in the synthesis of various compounds. Additionally, further research is needed to investigate the biochemical and physiological effects of the compound, as well as its potential therapeutic applications. Furthermore, further research is needed to investigate the pharmacokinetics of the compound, and its potential interactions with other drugs. Finally, further research is needed to investigate the potential toxicity of the compound, and its potential adverse effects.
properties
IUPAC Name |
5-(3-fluorophenyl)-3-(trifluoromethyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4NO/c13-9-3-1-2-7(4-9)8-5-10(12(14,15)16)11(18)17-6-8/h1-6H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXGVEBLKPXXSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CNC(=O)C(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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